

Application Notes and Protocols for PF-06456384 in Rodent Models

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Compound of Interest

Compound Name: PF-06456384 trihydrochloride

Cat. No.: B10831117

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These application notes provide a comprehensive overview of the recommended use of PF-06456384, a highly potent and selective NaV1.7 inhibitor, in rodent models for pain research. The protocols are based on publicly available preclinical data.

Mechanism of Action

PF-06456384 is a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.7, with an IC₅₀ of 0.01 nM.^[1] NaV1.7 is a genetically validated target for pain, as loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital inability to experience pain. PF-06456384 was specifically designed for intravenous infusion.^{[2][3]} By inhibiting NaV1.7 channels, which are predominantly expressed in peripheral sensory neurons, PF-06456384 is intended to block the initiation and propagation of pain signals.

Data Presentation

In Vivo Efficacy in a Mouse Formalin Pain Model

PF-06456384 was evaluated in a mouse formalin-induced inflammatory pain model. The study aimed to assess its analgesic effects by maintaining a target plasma concentration significantly above its in vitro potency.

Parameter	Value	Reference
Animal Model	Mouse	[4]
Pain Model	Formalin-induced inflammatory pain	[4]
Administration Route	Intravenous (IV) infusion	[2][3][4]
Target Unbound Plasma Concentration	>60 times the mouse NaV1.7 IC50 (<0.1 nM)	[4]
Observed Efficacy	No significant analgesic effects observed	[5]

Note: The lack of in vivo efficacy, despite achieving high plasma concentrations, has been attributed to high plasma protein binding, which may limit the free fraction of the compound available to engage the target.[6]

Experimental Protocols

Protocol 1: Mouse Formalin Test for Inflammatory Pain

This protocol describes a standard procedure for the formalin test in mice, a widely used model of inflammatory pain.

Materials:

- PF-06456384
- Vehicle for intravenous infusion (e.g., saline, or a suitable solubilizing agent if necessary, though specific formulation for PF-06456384 is not detailed in available literature)
- Formalin solution (1-5% in saline)
- Male CD-1 or C57BL/6 mice (20-30 g)
- Intravenous infusion pump and catheters
- Observation chambers with a clear floor

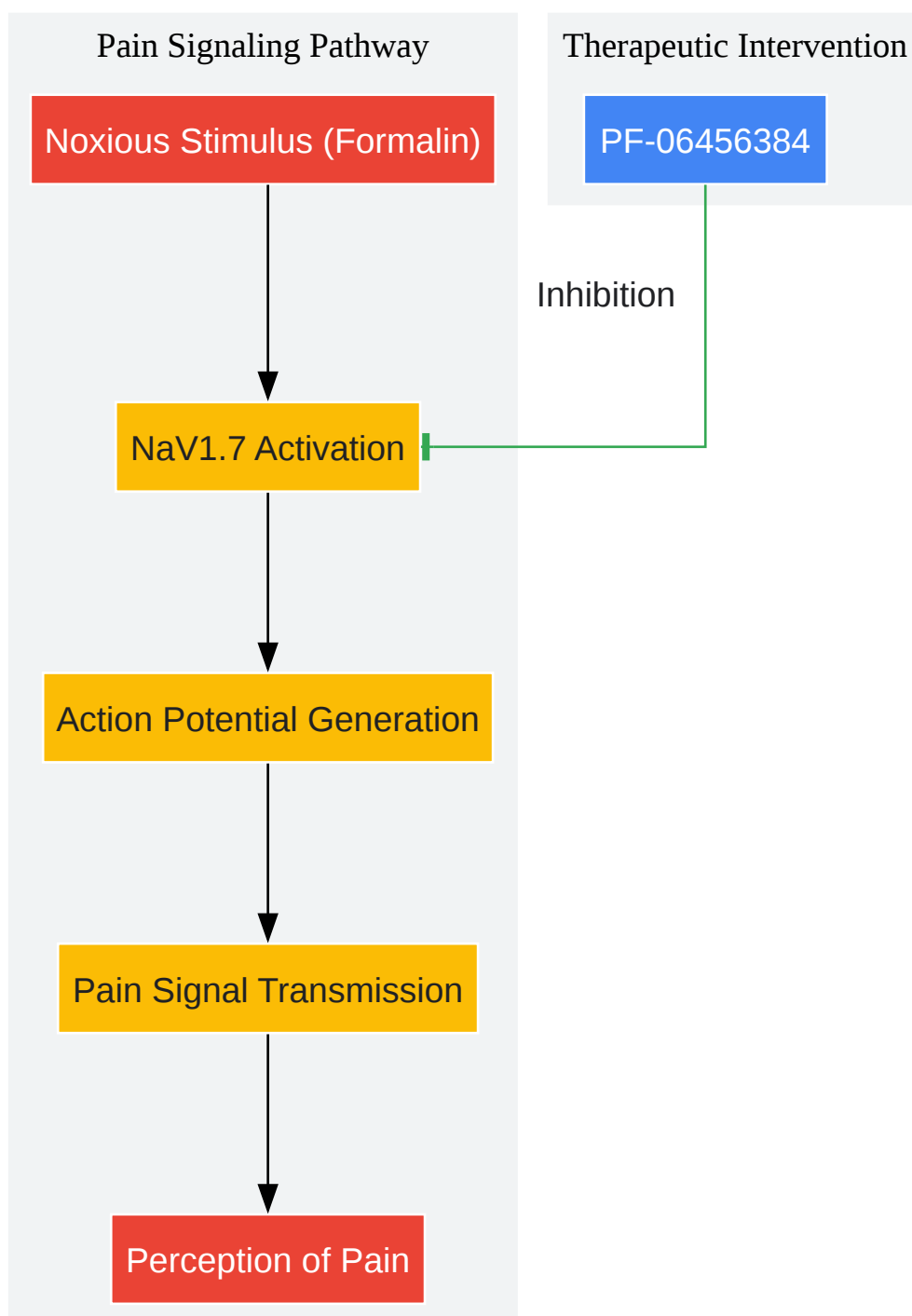
- Video recording equipment (optional)
- Timer

Procedure:

- Animal Acclimation: Acclimate mice to the testing environment for at least 1-2 hours before the experiment to minimize stress.
- Catheter Implantation (if applicable): For conscious, freely moving animals, implant a catheter into the jugular or femoral vein 1-2 days prior to the experiment to allow for recovery.
- PF-06456384 Administration:
 - Initiate a continuous intravenous infusion of PF-06456384.
 - Dosage: The specific dosage in mg/kg/hr is not available in the literature. The primary goal is to achieve and maintain an unbound plasma concentration greater than 60 times the mouse NaV1.7 IC50 (<0.1 nM). Researchers should conduct preliminary pharmacokinetic studies to determine the infusion rate required to reach this target concentration.
 - Administer a vehicle infusion to the control group.
- Formalin Injection:
 - Thirty minutes after the start of the infusion, briefly restrain the mouse and inject 20 μ L of formalin solution subcutaneously into the plantar surface of the right hind paw using a 30-gauge needle.^[7]
- Observation:
 - Immediately after the formalin injection, place the mouse in the observation chamber.
 - Record the cumulative time the animal spends licking, biting, or shaking the injected paw.^{[8][9]}
 - Observations are typically divided into two phases:

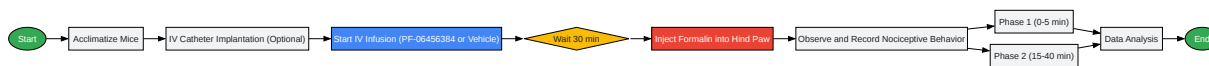
- Phase 1 (Early Phase): 0-5 minutes post-injection, representing direct nociceptor activation.[\[10\]](#)
- Phase 2 (Late Phase): 15-40 minutes post-injection, reflecting inflammatory pain and central sensitization.[\[10\]](#)[\[11\]](#)
- Data Analysis: Compare the nociceptive behaviors between the PF-06456384-treated group and the vehicle-treated control group for both phases.

Mandatory Visualization



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Caption: Signaling pathway of pain and the inhibitory action of PF-06456384.



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Caption: Experimental workflow for the mouse formalin test with PF-06456384.

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